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Compound of Interest

Compound Name: TA-270

Cat. No.: B15574754 Get Quote

A comprehensive guide to the first-in-class MAT2A inhibitor, AG-270, offering a comparative

analysis of its performance against other therapies, supported by experimental data from

published studies.

AG-270 is an orally active, reversible, and allosteric inhibitor of methionine adenosyltransferase

2A (MAT2A) with an IC50 of 14 nM.[1] It is a first-in-class drug that has undergone clinical

development for the treatment of tumors with homozygous methylthioadenosine phosphorylase

(MTAP) deletion.[2] This guide provides a meta-analysis of published data on AG-270,

comparing its efficacy and mechanism of action with other MAT2A inhibitors and its use in

combination therapies.

Performance and Efficacy
AG-270 has been evaluated as both a monotherapy and in combination with other

chemotherapeutic agents. Preclinical and clinical studies have demonstrated its potential in

targeting MTAP-deleted cancers, a genetic alteration present in approximately 15% of all

human cancers.[3][4]

Preclinical Efficacy
In preclinical studies, AG-270 demonstrated potent and selective anti-proliferative activity in

MTAP-null cancer cell lines.[1] In a pancreatic xenograft mouse model with MTAP-null tumors,

oral administration of AG-270 at 200 mg/kg once daily for 38 days resulted in a dose-
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dependent reduction in tumor S-adenosylmethionine (SAM) levels and tumor growth, and was

well-tolerated.[1]

Clinical Efficacy: Phase I Trial
A first-in-human, phase I clinical trial (NCT03435250) evaluated AG-270 as a monotherapy in

patients with advanced solid tumors or lymphomas with homozygous MTAP deletion.[5][6] The

study enrolled 40 patients with various cancers, including bile duct, pancreatic, mesothelioma,

and non-small cell lung cancer.[3][7]

Key findings from the monotherapy arm of the Phase I trial:

Pharmacodynamics: AG-270 treatment led to maximal reductions in plasma SAM

concentrations ranging from 54% to 70%.[5][6] Analysis of paired tumor biopsies also

showed a decrease in symmetrically di-methylated arginine (SDMA) residues, a downstream

marker of MAT2A inhibition.[8][5]

Efficacy: In a heavily pre-treated patient population, AG-270 monotherapy showed modest

signs of anti-tumor activity. Two patients achieved a partial response, and five others had

radiographically confirmed stable disease for at least 16 weeks.[8][5][6] The disease control

rate at 16 weeks was 17.5%.[8] One confirmed partial response was observed in a patient

with a high-grade neuroendocrine carcinoma of the lung.[7]

Table 1: Summary of AG-270 Monotherapy Phase I Clinical Trial Data
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Parameter Value Reference

Clinical Trial ID NCT03435250 [8][5]

Number of Patients 40 [8][5]

Patient Population
Advanced malignancies with

homozygous MTAP deletion
[8][5]

Maximum Tolerated Dose 200 mg once daily [3]

Plasma SAM Reduction 54% - 70% [8][5]

Partial Responses 2 [8][5]

Stable Disease (≥16 weeks) 5 [8][5]

Disease Control Rate (at 16

weeks)
17.5% [8]

Combination Therapy
Preclinical data suggests that AG-270 has synergistic effects when combined with taxanes

(paclitaxel and docetaxel) and gemcitabine. In patient-derived xenograft (PDX) models, the

combination of AG-270 with docetaxel resulted in 50% complete tumor regressions in some

models.[4] These promising preclinical results led to the initiation of combination arms in the

Phase I trial, investigating AG-270 with docetaxel in non-small cell lung cancer and with nab-

paclitaxel and gemcitabine in pancreatic cancer.[8][7]

Comparative Analysis with Other MAT2A Inhibitors
While AG-270 is a first-in-class MAT2A inhibitor to enter clinical trials, other MAT2A inhibitors

are also in development.[8]

Table 2: Comparison of Selected MAT2A Inhibitors
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Inhibitor Developer IC50
Key
Characteristic
s

Reference

AG-270
Agios

Pharmaceuticals
14 nM

First-in-class,

oral, allosteric,

reversible

inhibitor.

[1]

IDE397
IDEAYA

Biosciences
-

In Phase 1

clinical trials,

also being tested

in combination

with a PRMT5

inhibitor.

[9]

PF-9366 Pfizer 420 nM

One of the first

commercial

MAT2A

inhibitors.

[9]

SCR-7952 - -

Reported to have

higher potency

and selectivity

than AG-270 in

preclinical

models.

[9]

Safety and Tolerability
In the Phase I trial, AG-270 was generally well-tolerated at doses up to 200 mg once daily.[8]

The most common treatment-related adverse events were reversible and manageable.

Common Adverse Events (any grade): Fatigue (25%), increased blood bilirubin (15%),

hyperbilirubinemia (12.5%), anemia (10%), and thrombocytopenia (10%).[8]

Grade ≥3 Adverse Events: Reversible increases in liver function tests and thrombocytopenia

were the most common Grade 3 or higher treatment-related adverse events.[7] Two of six
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patients treated with 200 mg twice daily experienced Grade 3 or 4 decreases in platelet

counts, and two had Grade 3 or 4 increases in liver enzymes.[3]

Other Adverse Events: Sporadic maculopapular erythematous rashes were observed, which

resolved after stopping treatment.[8]

Experimental Protocols
AG-270 Phase I Clinical Trial (NCT03435250)

Study Design: A first-in-human, open-label, dose-escalation, and expansion study.

Primary Objective: To determine the maximum tolerated dose (MTD) and recommended

Phase 2 dose of AG-270.[8][5]

Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics,

pharmacodynamics, and preliminary anti-tumor activity of AG-270.[8][5]

Patient Population: Patients with advanced solid tumors or lymphomas with homozygous

deletion of CDKN2A/MTAP or loss of MTAP protein expression confirmed by

immunohistochemistry.[8][5]

Dosing Regimen: AG-270 was administered orally once daily (QD) or twice daily (BID) in 28-

day cycles, with doses ranging from 50 mg to 400 mg daily.[3][8]

Pharmacodynamic Assessments: Plasma SAM levels were measured at baseline and at

multiple time points during treatment. Paired tumor biopsies were collected at baseline and

on-treatment to assess for changes in SDMA levels.[8][5]

Preclinical Xenograft Study
Animal Model: Pancreatic KP4 MTAP-null xenograft mouse model.[1]

Treatment: AG-270 was administered orally at doses of 10-200 mg/kg once daily for 38 days.

[1]

Endpoints: Tumor volume and tumor SAM levels were measured to assess efficacy and

pharmacodynamic effects. Body weight was monitored to assess tolerability.[1]
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Mechanism of Action and Signaling Pathway
AG-270 is an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-

adenosylmethionine (SAM) from methionine and ATP.[2][10] In cancers with homozygous

deletion of the MTAP gene, cells are particularly vulnerable to reductions in SAM levels.[3][10]

The inhibition of MAT2A by AG-270 leads to a decrease in intracellular SAM concentrations.[10]

This, in turn, inhibits the activity of protein arginine methyltransferase 5 (PRMT5), which uses

SAM as a methyl donor.[10] The reduced PRMT5 activity results in a decrease in symmetric

dimethylation of arginine (SDMA) on target proteins involved in critical cellular processes like

mRNA splicing, ultimately leading to cell death in MTAP-deleted cancer cells.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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